

AKOS-22: A Technical Guide to the VDAC1 Inhibitor

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Compound of Interest

Compound Name: AKOS-22

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Executive Summary

The voltage-dependent anion channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in the intrinsic apoptotic pathway. Its oligomerization is a pivotal event, leading to the release of pro-apoptotic factors from the mitochondria. **AKOS-22** is a small molecule inhibitor that directly targets VDAC1, preventing its oligomerization and subsequent apoptosis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental characterization of **AKOS-22**, offering valuable insights for researchers in oncology, neurodegenerative diseases, and other fields where apoptosis plays a crucial role.

Introduction to VDAC1 and its Role in Apoptosis

The outer mitochondrial membrane (OMM) serves as a dynamic interface between the mitochondrion and the cytosol, controlling the exchange of metabolites and ions essential for cellular bioenergetics.[1] VDAC1 is the most abundant protein in the OMM and forms a channel that facilitates the passage of molecules such as ATP, ADP, pyruvate, and malate.[2]

Beyond its role in metabolism, VDAC1 is a central figure in the induction of apoptosis.[3] Various apoptotic stimuli, including oxidative stress and certain chemotherapeutic agents, trigger the oligomerization of VDAC1 monomers.[3][4] This assembly of VDAC1 into dimers, trimers, and higher-order oligomers is thought to create a large pore in the OMM, facilitating the

release of pro-apoptotic proteins like cytochrome c, Smac/Diablo, and AIF from the intermembrane space into the cytosol.[5][6] The release of cytochrome c, in particular, initiates the caspase cascade, leading to the execution phase of apoptosis.[7] The critical role of VDAC1 oligomerization in apoptosis makes it an attractive target for therapeutic intervention.[8]

Discovery and History of AKOS-22

AKOS-22 was identified through a high-throughput screening of a chemical library aimed at discovering inhibitors of VDAC1 oligomerization.[9] The screening utilized a Bioluminescence Resonance Energy Transfer (BRET) assay, a technology well-suited for monitoring protein-protein interactions in living cells.[4][9] This cell-based assay allowed for the identification of compounds that could disrupt the interaction between VDAC1 monomers in a physiologically relevant context. **AKOS-22** emerged as a promising hit from this screening campaign.

Mechanism of Action of AKOS-22

AKOS-22 exerts its anti-apoptotic effects by directly binding to VDAC1 and inhibiting its oligomerization.[8][9] This mechanism has been elucidated through a series of biochemical and cell-based assays. By preventing the formation of the VDAC1 oligomeric pore, **AKOS-22** effectively blocks the release of cytochrome c and other pro-apoptotic factors from the mitochondria, thereby halting the progression of the apoptotic cascade.[5][6]

Quantitative Data

The following table summarizes the key quantitative data for the interaction of **AKOS-22** with VDAC1 and its inhibitory activity.

Parameter	Value	Method	Reference
Binding Affinity (Kd)	15.4 μ M	MicroScale Thermophoresis (MST)	[9]
IC50 (Apoptosis Inhibition)	~7.5 μ M	Annexin V/PI Staining & FACS	[9]
IC50 (VDAC1 Oligomerization Inhibition)	~7.5 μ M	Chemical Cross- linking & Western Blot	[9]

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for VDAC1 Oligomerization

This protocol describes the BRET assay used for the high-throughput screening and validation of VDAC1 oligomerization inhibitors.[4][9]

Principle: The BRET assay relies on the non-radiative energy transfer between a donor molecule (Renilla luciferase, Rluc) and an acceptor molecule (Green Fluorescent Protein, GFP). VDAC1 is tagged with either Rluc (VDAC1-Rluc) or GFP (VDAC1-GFP). When VDAC1-Rluc and VDAC1-GFP are in close proximity (<10 nm), as during oligomerization, the energy from the luciferase-catalyzed oxidation of its substrate is transferred to GFP, which then emits light at its characteristic wavelength. Inhibitors of oligomerization will decrease the BRET signal.

Materials:

- HeLa cells
- Plasmids: pCDNA3-rVDAC1-Rluc and pCDNA3-rVDAC1-GFP2
- Transfection reagent (e.g., calcium phosphate)
- BRET substrate (e.g., DeepBlueC™)

- Microplate reader capable of measuring dual-wavelength luminescence

Procedure:

- Cell Culture and Transfection:
 - Seed HeLa cells in 96-well plates.
 - Co-transfect cells with VDAC1-Rluc and VDAC1-GFP2 plasmids using a suitable transfection reagent. The optimal plasmid ratio should be determined empirically, but a 1:4 or 1:8 ratio of donor to acceptor plasmid is a good starting point.
- Compound Treatment:
 - 24-48 hours post-transfection, treat the cells with varying concentrations of **AKOS-22** or other test compounds. Include a vehicle control (e.g., DMSO).
 - Incubate for a predetermined time (e.g., 1-2 hours).
- Induction of Apoptosis:
 - Induce VDAC1 oligomerization by adding an apoptotic stimulus (e.g., 30 μ M selenite or 15 μ M cisplatin).
 - Incubate for the required duration to induce apoptosis (e.g., 3 hours for selenite, 20 hours for cisplatin).
- BRET Measurement:
 - Add the BRET substrate to each well.
 - Immediately measure the luminescence at two wavelengths: one for the luciferase emission (e.g., ~400 nm) and one for the GFP emission (e.g., ~515 nm).
- Data Analysis:
 - Calculate the BRET ratio by dividing the GFP emission intensity by the Rluc emission intensity.

- Normalize the BRET ratios to the vehicle control to determine the percent inhibition of VDAC1 oligomerization.

Chemical Cross-linking of VDAC1

This protocol details the use of the amine-reactive cross-linker Ethylene Glycol bis(Succinimidyl Succinate) (EGS) to stabilize VDAC1 oligomers for detection by Western blotting.[\[4\]](#)[\[10\]](#)

Materials:

- HeLa cells
- Phosphate-Buffered Saline (PBS), pH 7.4
- EGS (Ethylene Glycol bis(Succinimidyl Succinate))
- Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
- Lysis buffer (e.g., RIPA buffer)
- Protein assay reagent (e.g., BCA kit)

Procedure:

- Cell Treatment:
 - Culture and treat HeLa cells with apoptotic inducers and/or **AKOS-22** as described in the BRET assay protocol.
- Cell Harvesting and Washing:
 - Harvest the cells by scraping and pellet them by centrifugation.
 - Wash the cell pellet twice with ice-cold PBS.
- Cross-linking Reaction:
 - Resuspend the cell pellet in PBS at a concentration of 2.5-3 mg/ml.

- Add EGS to a final concentration of 250-300 μ M.
- Incubate at 30°C for 15-20 minutes.
- Quenching:
 - Stop the cross-linking reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 20 mM).
 - Incubate for 5 minutes at room temperature.
- Cell Lysis and Protein Quantification:
 - Pellet the cells by centrifugation.
 - Lyse the cell pellet in a suitable lysis buffer.
 - Determine the protein concentration of the lysate.
- Sample Preparation for Western Blot:
 - Mix the protein lysate with SDS-PAGE sample buffer. Do not boil the samples as this can disrupt the cross-linked complexes.

Western Blot Analysis of VDAC1 Oligomerization

This protocol describes the detection of VDAC1 monomers and cross-linked oligomers by Western blotting.^{[4][11]}

Materials:

- SDS-PAGE gels (e.g., 12% acrylamide)
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20, TBS-T)
- Primary antibody: anti-VDAC1 antibody

- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Chemiluminescent substrate

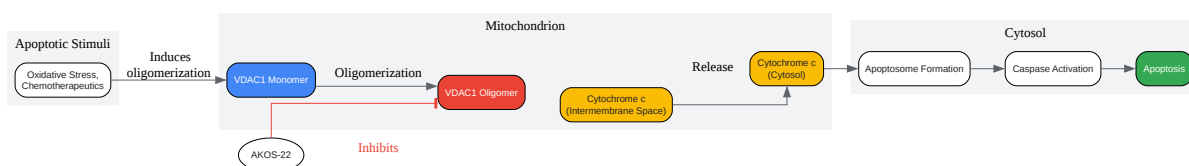
Procedure:

- SDS-PAGE:
 - Load equal amounts of protein from the cross-linked samples onto an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking:
 - Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with the primary anti-VDAC1 antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBS-T.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times with TBS-T.
 - Incubate the membrane with a chemiluminescent substrate.
 - Detect the signal using an imaging system. VDAC1 monomers will appear at ~32 kDa, with dimers, trimers, and higher-order oligomers appearing at corresponding higher

molecular weights.

Visualizations

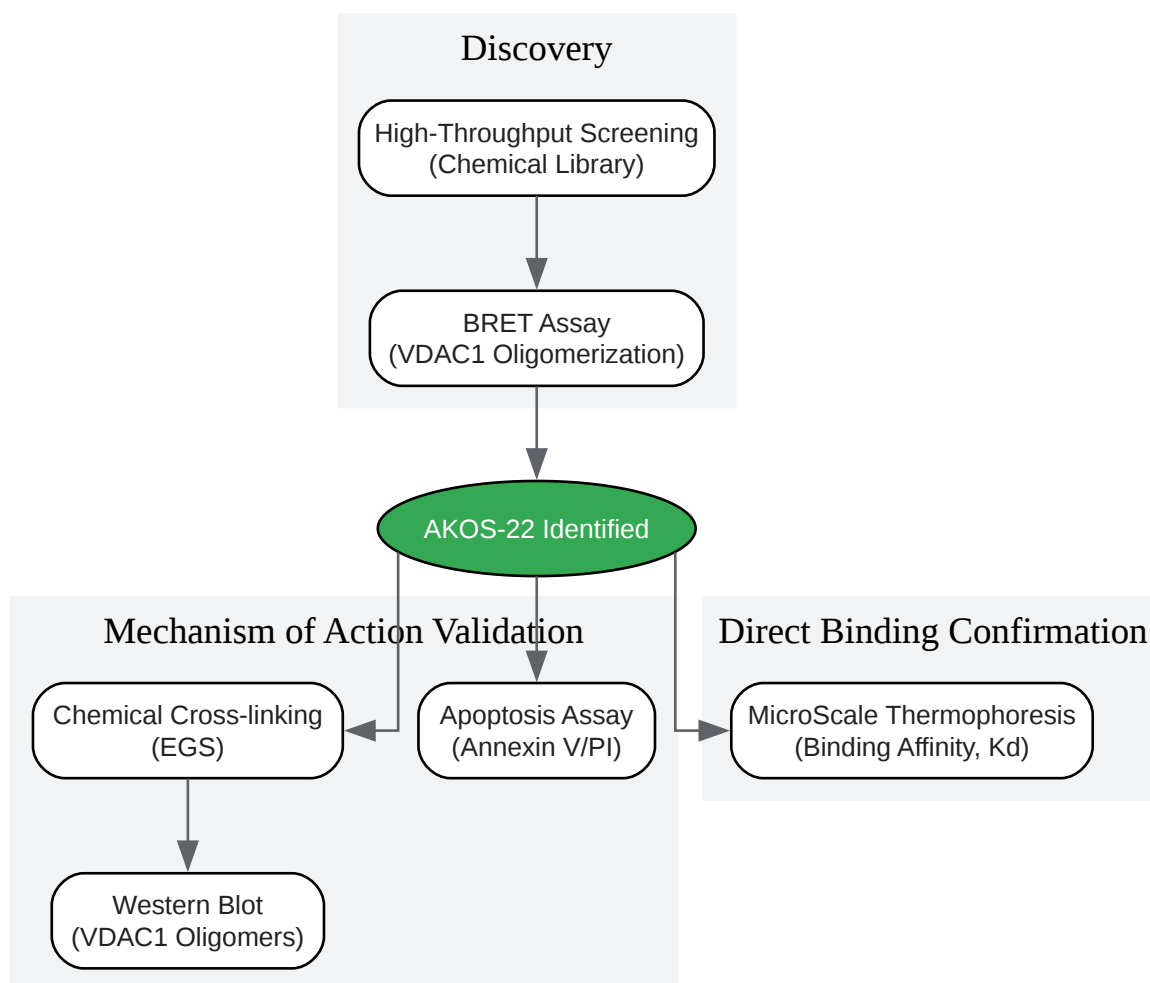
VDAC1-Mediated Apoptotic Signaling Pathway



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Caption: VDAC1-mediated apoptotic pathway and the inhibitory action of **AKOS-22**.

Experimental Workflow for AKOS-22 Characterization



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Caption: Experimental workflow for the discovery and characterization of **AKOS-22**.

Conclusion

AKOS-22 represents a significant advancement in the development of targeted therapies aimed at modulating apoptosis. Its well-defined mechanism of action, involving the direct inhibition of VDAC1 oligomerization, provides a clear rationale for its therapeutic potential in a variety of diseases. The detailed experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers seeking to further investigate the role of VDAC1 in health and disease and to explore the therapeutic utility of VDAC1 inhibitors like **AKOS-22**.

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